molecular formula C7H11ClO4 B3057444 Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester CAS No. 807370-01-0

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester

Cat. No.: B3057444
CAS No.: 807370-01-0
M. Wt: 194.61 g/mol
InChI Key: RAMYCVMRCSNXGX-UHFFFAOYSA-N
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Description

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is an organic compound that features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester typically involves the reaction of chloromethyl tetrahydro-2H-pyran-4-yl alcohol with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Starting Material: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol.

    Reagent: Phosgene or a phosgene equivalent.

    Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, minimizing the risk associated with handling phosgene.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Hydrolysis: Chloromethyl tetrahydro-2H-pyran-4-yl alcohol and carbonic acid.

    Substitution: Depending on the nucleophile, products can include azido or thiocyanato derivatives of tetrahydro-2H-pyran-4-yl esters.

Scientific Research Applications

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of tetrahydropyran derivatives.

    Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.

    Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers.

Mechanism of Action

The mechanism by which carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester exerts its effects is primarily through its reactivity with nucleophiles. The chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in the design of prodrugs and other functional molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog that lacks the chloromethyl and ester functionalities.

    Chloromethyl tetrahydro-2H-pyran: Similar but without the ester group.

    Carbonic acid esters: Compounds with similar ester functionalities but different alkyl or aryl groups.

Uniqueness

Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester is unique due to the combination of the tetrahydropyran ring, chloromethyl group, and carbonic acid ester functionality

Properties

IUPAC Name

chloromethyl oxan-4-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c8-5-11-7(9)12-6-1-3-10-4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMYCVMRCSNXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468868
Record name Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807370-01-0
Record name Carbonic acid, chloromethyl tetrahydro-2H-pyran-4-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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